Home > Products > Screening Compounds P81624 > Olmesartan-d4 Medoxomil
Olmesartan-d4 Medoxomil - 1127298-55-8

Olmesartan-d4 Medoxomil

Catalog Number: EVT-1205672
CAS Number: 1127298-55-8
Molecular Formula: C29H30N6O6
Molecular Weight: 562.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Olmesartan-d4 Medoxomil is a deuterated form of the angiotensin II receptor antagonist, Olmesartan Medoxomil. This compound is primarily used in pharmacokinetic studies and research applications due to its stable isotopic labeling, which allows for precise tracking in biological systems. The compound is classified under antihypertensive agents, specifically as a selective angiotensin II type 1 receptor blocker.

Source and Classification

Olmesartan-d4 Medoxomil is synthesized from its non-deuterated counterpart, Olmesartan Medoxomil, which itself is derived from the reaction of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate with various reagents. The compound falls under the broader classification of antihypertensive medications and is utilized in both clinical and research settings to assess drug metabolism and pharmacodynamics.

Synthesis Analysis

Methods and Technical Details

The synthesis of Olmesartan-d4 Medoxomil typically involves a multi-step process that includes:

  1. Hydrolysis: The starting material, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, undergoes hydrolysis to form the corresponding acid.
  2. Alkylation: The acid is then alkylated using deuterated reagents to introduce deuterium into the molecular structure.
  3. Purification: The final product is purified through various chromatographic techniques to ensure high purity levels (often >99%).

For instance, one method described involves using potassium hydroxide in dimethylformamide or dimethyl sulfoxide for hydrolysis followed by alkylation with deuterated medoxomil chloride .

Molecular Structure Analysis

Structure and Data

Olmesartan-d4 Medoxomil has a complex molecular structure characterized by its empirical formula C29H30D4N6O6C_{29}H_{30}D_{4}N_{6}O_{6} and a molecular weight of approximately 562.66 g/mol. The presence of deuterium atoms in the structure enhances its stability and allows for precise tracking in metabolic studies.

The structural representation can be summarized as follows:

  • Core Structure: The imidazole ring connected to a biphenyl moiety.
  • Functional Groups: Includes carboxylic acid derivatives and ether functionalities.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of Olmesartan-d4 Medoxomil include:

  1. Hydrolysis Reaction: Converts ethyl esters into carboxylic acids.
  2. Alkylation Reaction: Introduces deuterated alkyl groups via nucleophilic substitution.
  3. Formation of Impurities: Various side reactions can lead to impurities, which are managed through careful control of reaction conditions such as temperature and reagent concentrations .

The synthesis process must be optimized to minimize the formation of regioisomers and other impurities, ensuring high yields of the desired product.

Mechanism of Action

Process and Data

Olmesartan-d4 Medoxomil acts by selectively blocking the angiotensin II type 1 receptor, which plays a crucial role in regulating blood pressure. Upon administration, the compound is hydrolyzed into its active form, Olmesartan, which then inhibits angiotensin II from binding to its receptor. This blockade results in vasodilation and reduced blood pressure.

The mechanism can be summarized as follows:

  • Angiotensin II Binding: Angiotensin II binds to its receptor.
  • Receptor Blockade: Olmesartan-d4 Medoxomil prevents this binding.
  • Physiological Effect: Results in decreased vascular resistance and lowered blood pressure.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Olmesartan-d4 Medoxomil exhibits several notable physical and chemical properties:

  • Appearance: Typically a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are critical for its formulation in pharmaceutical applications.

Applications

Scientific Uses

Olmesartan-d4 Medoxomil is primarily utilized in scientific research, particularly in pharmacokinetic studies that require isotopic labeling for tracking drug metabolism. Its applications include:

  • Metabolism Studies: Understanding how drugs are processed in biological systems.
  • Bioavailability Assessments: Evaluating how much of the drug reaches systemic circulation.
  • Drug Interaction Studies: Investigating how Olmesartan interacts with other medications or compounds.
Introduction to Olmesartan-d4 Medoxomil

Chemical and Pharmacological Background of Olmesartan Medoxomil

Olmesartan medoxomil is a potent antihypertensive prodrug that belongs to the angiotensin II receptor blocker (ARB) class. Chemically designated as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate, its molecular formula is C29H30N6O6 with a molecular weight of 558.59 g/mol [8] [10]. Structurally, it features a medoxomil ester group attached to olmesartan, which enhances its lipophilicity and gastrointestinal absorption. Upon oral administration, the compound undergoes rapid and complete hydrolysis by esterases in the intestinal mucosa, portal blood, and liver to release the pharmacologically active metabolite, olmesartan [2] [4].

Olmesartan selectively and competitively antagonizes the angiotensin II type 1 (AT1) receptor, with an IC50 of 66.2 µM [8]. This receptor blockade prevents angiotensin II—the primary vasoactive peptide of the renin-angiotensin-aldosterone system (RAAS)—from inducing vasoconstriction, aldosterone release, sodium reabsorption, and cardiac remodeling. Pharmacokinetically, olmesartan exhibits dose-linear absorption with a bioavailability of approximately 28.6% for the active moiety. It reaches peak plasma concentrations within 1-3 hours and has an elimination half-life of 10-15 hours. Approximately 35-50% of the administered dose is excreted unchanged in urine, while the remainder undergoes biliary elimination [1] [4]. Its volume of distribution (17 L) indicates limited extravascular tissue penetration, consistent with high plasma protein binding [4].

Table 1: Key Physicochemical and Pharmacokinetic Properties of Olmesartan Medoxomil

PropertyValue/Description
Molecular FormulaC29H30N6O6
Molecular Weight558.59 g/mol
Prodrug Activation SiteMedoxomil ester group
Active MetaboliteOlmesartan
AT1 Receptor IC5066.2 µM
Bioavailability28.6% (active metabolite)
Peak Plasma Concentration1-3 hours post-dose
Elimination Half-life10-15 hours
Primary Excretion RoutesUrine (35-50%), Feces (biliary)

Isotopic Labeling in Pharmaceutical Research: Rationale for Deuterated Compounds

Deuterium-labeled pharmaceuticals, such as Olmesartan-d4 Medoxomil, incorporate stable non-radioactive deuterium isotopes (2H or D) at specific molecular positions. This compound features four deuterium atoms at the 2,3,5,6 positions of the biphenyl ring system, resulting in a molecular formula of C29H26D4N6O6 and a molecular weight of 562.61 g/mol [5] [9]. Deuterium labeling serves three primary objectives in drug development and analysis:

  • Internal Standards in Mass Spectrometry: Deuterated analogs exhibit nearly identical chromatographic behavior and extraction efficiency as their non-deuterated counterparts. However, their mass difference (Δm = +4) allows unambiguous differentiation in mass spectrometers. This enables precise quantification of the parent drug in complex biological matrices like plasma, urine, or tissue homogenates [7] [9].
  • Metabolic Stability Assessment: Replacing C-H bonds with C-D bonds can alter a compound's metabolic profile due to the kinetic isotope effect (KIE). While KIE is generally modest (2-7x slower metabolism), it helps identify metabolic hotspots and pathways [8].
  • Tracing Metabolic Pathways: Deuterium atoms can serve as tracers to elucidate the structures of complex or unexpected metabolites using techniques like high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) [8].

For Olmesartan-d4 Medoxomil, the deuterium atoms are strategically positioned on the aromatic rings—sites less likely to undergo metabolic exchange or chemical cleavage. This ensures isotopic integrity during analytical procedures while maintaining biochemical equivalence to the parent drug [9].

Table 2: Characteristics and Applications of Olmesartan-d4 Medoxomil vs. Non-deuterated Form

CharacteristicOlmesartan MedoxomilOlmesartan-d4 Medoxomil
Molecular FormulaC29H30N6O6C29H26D4N6O6
Molecular Weight558.59 g/mol562.61 g/mol
Deuterium PositionsNone2,3,5,6 of biphenyl ring
Primary RoleActive ingredientAnalytical internal standard
Key ApplicationsHypertension treatmentLC-MS/MS quantification, metabolic studies
StabilityStable under recommended storageIsotopically stable; avoids exchange

Significance of Olmesartan-d4 Medoxomil in Analytical and Metabolic Studies

Olmesartan-d4 Medoxomil has become indispensable in modern pharmaceutical analysis due to its role as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Its structural near-identity ensures it co-elutes with the analyte of interest during chromatographic separation, while its +4 Da mass shift allows baseline resolution in selected reaction monitoring (SRM) modes. For example, in a validated LC-MS/MS method for simultaneous quantification of amlodipine, olmesartan, and hydrochlorothiazide in human plasma, Olmesartan-d4 Medoxomil corrected for matrix effects and recovery variations, achieving a lower limit of quantification (LLOQ) of 5 ng/mL for olmesartan—significantly enhancing sensitivity over previous methods [7].

Metabolically, deuterated analogs enable robust in vitro interaction studies. Research using rat liver S9 fractions demonstrated that Olmesartan Medoxomil undergoes hydrolysis primarily via carboxymethylenebutenolidase (a liver esterase). When co-incubated with ramipril and fenofibrate—prodrugs metabolized by the same enzyme class—the formation of active olmesartan decreased by 12.68% and 6.56%, respectively. A marked 18.96% reduction occurred when all three drugs were combined, indicating competitive metabolic inhibition. Such studies highlight how deuterated standards facilitate precise tracking of metabolic interference without isotopic cross-talk [6].

Furthermore, Olmesartan-d4 Medoxomil supports pharmacokinetic (PK) bioequivalence studies for fixed-dose combinations. By spiking plasma samples with the deuterated IS, researchers can accurately quantify olmesartan concentrations even in the presence of structurally similar co-administered drugs (e.g., amlodipine or hydrochlorothiazide), thereby assessing interindividual variability linked to genetic polymorphisms in hydrolytic enzymes [7] [9]. Certified reference materials (CRMs) of this compound, produced under ISO 17034/ISO 17025 guidelines, ensure regulatory compliance for bioanalytical method validation in ANDA submissions and commercial production [5] [10].

Table 3: Research Applications of Olmesartan-d4 Medoxomil

Application AreaSpecific UseBenefit/Outcome
Quantitative BioanalysisInternal standard in LC-MS/MS for human plasmaAchieved LLOQ of 5 ng/mL; corrected matrix effects in multi-analyte methods [7]
Metabolic InteractionCompetitive hydrolysis studies in rat liver S9 fractionsQuantified reduced olmesartan formation with ramipril/fenofibrate co-administration [6]
Pharmacokinetic StudiesBioequivalence assessment of fixed-dose combinationsAccounted for variability in hydrolase enzyme activity across populations [7] [9]
Quality ControlCertified reference material (ISO 17034/17025)Supported ANDA submissions and regulatory-compliant manufacturing [5] [10]

Properties

CAS Number

1127298-55-8

Product Name

Olmesartan-d4 Medoxomil

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

Molecular Formula

C29H30N6O6

Molecular Weight

562.6 g/mol

InChI

InChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34)/i11D,12D,13D,14D

InChI Key

UQGKUQLKSCSZGY-WQKXEYJYSA-N

SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O

Synonyms

4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2’-(1H-tetazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid-d4 (5-Methyl-2-oxo-1,3-dioxol-4-yl]methyl Ester; CS-866-d4; Benicar-d4; Olmetec-d4;

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)OCC3=C(OC(=O)O3)C)C(C)(C)O)CCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.